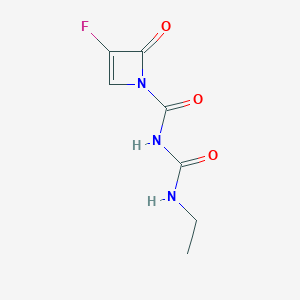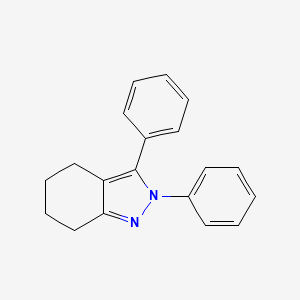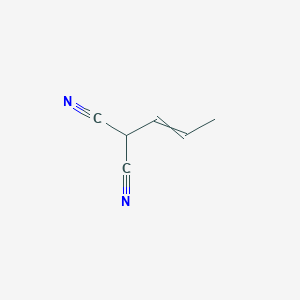![molecular formula C13H9N3 B14617399 3-Phenylpyrido[2,3-b]pyrazine CAS No. 58914-16-2](/img/structure/B14617399.png)
3-Phenylpyrido[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpyrido[2,3-b]pyrazine is a heterocyclic compound that contains a pyridine ring fused with a pyrazine ring and a phenyl group attached to the third position of the pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenylpyrido[2,3-b]pyrazine can be synthesized through a regioselective condensation reaction. One common method involves the reaction of 2,3-diaminopyridine with arylglyoxals in dimethylformamide and ethanol at 90°C. This reaction yields the desired pyrido[2,3-b]pyrazine derivatives in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification techniques to obtain the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Condensation Reactions: The synthesis itself involves a condensation reaction between 2,3-diaminopyridine and arylglyoxals.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the phenyl group, where different substituents can be introduced to modify its properties.
Common Reagents and Conditions
Condensation Reactions: Typically involve reagents like 2,3-diaminopyridine and arylglyoxals in solvents such as dimethylformamide and ethanol at elevated temperatures (around 90°C).
Substitution Reactions: Common reagents include halogenating agents, alkylating agents, and other electrophiles that can react with the phenyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions are various derivatives of pyrido[2,3-b]pyrazine, which can be further functionalized to enhance their biological activities or other desired properties .
Scientific Research Applications
3-Phenylpyrido[2,3-b]pyrazine has several scientific research applications, including:
Mechanism of Action
The exact mechanism of action of 3-Phenylpyrido[2,3-b]pyrazine is not fully elucidated. it is believed to exert its effects through interactions with specific molecular targets, such as kinases and receptors. These interactions can modulate various biological pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazine and pyridazinone share a similar nitrogen-containing heterocyclic structure and exhibit a wide range of biological activities.
Pyrrolopyrazine Derivatives: These compounds also contain a pyrazine ring and are known for their antimicrobial, antifungal, and antiviral activities.
Uniqueness
3-Phenylpyrido[2,3-b]pyrazine is unique due to its specific structural configuration, which allows for regioselective synthesis and the potential for diverse functionalization. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with specialized properties .
Properties
CAS No. |
58914-16-2 |
|---|---|
Molecular Formula |
C13H9N3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-phenylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C13H9N3/c1-2-5-10(6-3-1)12-9-15-11-7-4-8-14-13(11)16-12/h1-9H |
InChI Key |
WATGCYZSCSXVKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C=CC=NC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


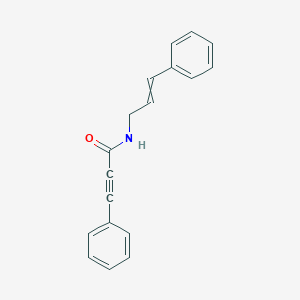


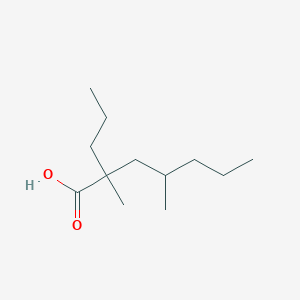
![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylthiourea](/img/structure/B14617333.png)
![1-[(Pyridin-3-yl)methyl]piperidine-2,6-dione](/img/structure/B14617341.png)
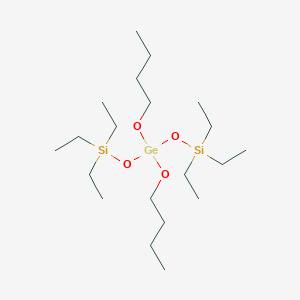
![4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14617358.png)

